molecular formula C19H27NO5 B1469932 1-(tert-Butoxycarbonyl)-3-(4-ethoxyphenyl)-2-piperidinecarboxylic acid CAS No. 2197417-84-6

1-(tert-Butoxycarbonyl)-3-(4-ethoxyphenyl)-2-piperidinecarboxylic acid

Cat. No.: B1469932
CAS No.: 2197417-84-6
M. Wt: 349.4 g/mol
InChI Key: USZJCPNSXWNJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxycarbonyl)-3-(4-ethoxyphenyl)-2-piperidinecarboxylic acid is a sophisticated multifunctional scaffold designed for advanced pharmaceutical research and complex organic synthesis. This compound integrates a sterically protected piperidine core, furnished with a carboxylic acid handle for further derivatization, and a 4-ethoxyphenyl moiety that can mimic biaryl systems found in pharmacologically active molecules. Its primary research value lies in its application as a key chiral building block for the construction of novel bioactive molecules. The structure suggests potential for developing candidates for central nervous system (CNS) targets, given the known activity of piperidine and substituted aryl derivatives in this area . Furthermore, the presence of the 4-ethoxyphenyl group indicates potential for research into anti-inflammatory agents or soluble epoxide hydrolase (sEH) inhibitors, as similar structural motifs have been explored for these applications . As a versatile synthetic intermediate, it enables medicinal chemists to explore structure-activity relationships by leveraging its orthogonal protecting group and functional groups for parallel synthesis and library development. This compound is intended for research purposes only in drug discovery and chemical development.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-5-24-14-10-8-13(9-11-14)15-7-6-12-20(16(15)17(21)22)18(23)25-19(2,3)4/h8-11,15-16H,5-7,12H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZJCPNSXWNJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCCN(C2C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-Butoxycarbonyl)-3-(4-ethoxyphenyl)-2-piperidinecarboxylic acid, also known as Boc-phenylpiperidine carboxylic acid, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of 1-(tert-butoxycarbonyl)-3-(4-ethoxyphenyl)-2-piperidinecarboxylic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the ethoxyphenyl moiety. The general synthetic route can be summarized as follows:

  • Formation of Boc-protected piperidine :
    • The piperidine derivative is reacted with Boc anhydride in a suitable solvent under basic conditions.
  • Introduction of the ethoxyphenyl group :
    • The Boc-protected piperidine is then subjected to electrophilic aromatic substitution using 4-ethoxyphenyl bromide or a similar reagent.
  • Deprotection :
    • Finally, the Boc group can be removed under acidic conditions to yield the target compound.

Pharmacological Studies

Research indicates that compounds similar to 1-(tert-butoxycarbonyl)-3-(4-ethoxyphenyl)-2-piperidinecarboxylic acid exhibit various biological activities, including:

  • Antinociceptive Effects : Studies have shown that piperidine derivatives can modulate pain pathways, potentially serving as analgesics.
  • Antidepressant-like Activity : Some derivatives have demonstrated effects in models of depression, possibly through serotonin receptor modulation.
  • Anti-inflammatory Properties : Piperidine-based compounds have been noted for their ability to reduce inflammation in various animal models.

Case Studies

  • Antinociceptive Activity :
    A study conducted by researchers evaluated the antinociceptive effects of several piperidine derivatives, including those with ethoxy substituents. The results indicated that these compounds significantly reduced pain responses in animal models compared to controls, suggesting a central mechanism of action .
  • Neuroprotective Effects :
    Another investigation focused on the neuroprotective potential of piperidine derivatives in models of neurodegeneration. The findings revealed that certain derivatives could attenuate neuronal cell death induced by oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of 1-(tert-butoxycarbonyl)-3-(4-ethoxyphenyl)-2-piperidinecarboxylic acid can be influenced by various structural modifications:

ModificationEffect on Activity
Ethoxy group positionAlters lipophilicity and receptor binding
Boc group presenceEnhances stability and solubility
Substituent variationsModulates pharmacokinetic properties

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s key structural analogs differ in substituent type, position, and ring system. Below is a comparative analysis:

Compound Substituents CAS Number Key Differences References
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid 4-phenyl, 2-carboxylic acid 261777-31-5 Phenyl group at 4-position instead of 3-(4-ethoxyphenyl); higher acute toxicity (H302)
1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)piperidine-3-carboxylic acid 3-(4-chlorobenzyl), 3-carboxylic acid 174606-16-7 Chlorobenzyl substituent instead of ethoxyphenyl; dual carboxylic acid groups
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid Pyrrolidine ring, 4-phenyl 96314-29-3 Five-membered pyrrolidine ring vs. six-membered piperidine; stereochemical complexity
1-Boc-4-Methylpiperidine-4-carboxylic acid 4-methyl, 4-carboxylic acid 1346599-08-3 Methyl substituent at 4-position; carboxylic acid at 4-position
Key Observations:
  • Substituent Position : Shifting the aromatic group from the 3- to 4-position (e.g., 4-phenylpiperidine analog) alters steric and electronic properties, impacting binding affinity in drug-target interactions .
  • Ring System : Pyrrolidine analogs (five-membered rings) exhibit reduced conformational flexibility compared to piperidine derivatives, influencing pharmacokinetics .
  • Functional Groups : Ethoxy groups (in the target compound) enhance solubility compared to chlorobenzyl or methyl substituents .

Preparation Methods

Carbamate Formation on 4-Piperidinecarboxylic Acid

Methodology:
The initial step involves converting 4-piperidinecarboxylic acid to its Boc-protected derivative. This is achieved by reacting the acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or sodium carbonate, often in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

Reaction Conditions:

Parameter Typical Value Reference
Reagent Boc2O ,
Base NaOH or Na2CO3 ,
Solvent THF or DCM ,
Temperature 0°C to room temperature ,
Molar Ratio Boc2O:acid = 1.1:1

Outcome:
High-yield formation (>98%) of N-Boc-4-piperidinecarboxylic acid, with the Boc group protecting the amino functionality, facilitating subsequent selective reactions.

Aromatic Substitution to Introduce 4-Ethoxyphenyl Group

Methodology:
The aromatic substitution typically involves coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, depending on the starting materials. For the 4-ethoxyphenyl group, a common approach is to use a boronic acid derivative or phenyl halide with a palladium catalyst.

Reaction Conditions:

Parameter Typical Value Reference
Reagents 4-ethoxyphenylboronic acid or halide ,
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 ,
Base K2CO3 or NaOH ,
Solvent Toluene, dioxane, or dioxane/water mixture ,
Temperature 80-110°C ,
Reaction Time 12-24 hours ,

Outcome:
Formation of the 4-(4-ethoxyphenyl)piperidine derivative with high regioselectivity and yields typically exceeding 70%.

Carboxylation and Final Functionalization

Methodology:
The carboxylation can be performed via lithiation of the aromatic ring followed by carbonation with dry ice, or through direct oxidation if appropriate precursors are available.

Reaction Conditions:

Parameter Typical Value Reference
Reagent n-Butyllithium (n-BuLi)
Solvent THF
Temperature -78°C to -60°C
Carbonation Dry ice (solid CO2)
Reaction Time 1-4 hours

Outcome:
The formation of the carboxylic acid group at the desired position, completing the synthesis of the target molecule.

Research Findings and Data Tables

Comparative Data on Synthesis Methods

Method Key Reagents Yield (%) Reaction Time Advantages Limitations
Carbamate Formation Boc2O, NaOH >98 2-4 hours High purity, straightforward Requires protection/deprotection steps
Aromatic Coupling Phenylboronic acid, Pd catalyst 70-85 12-24 hours High regioselectivity Catalyst cost, moisture sensitivity
Lithiation/Carboxylation n-BuLi, dry ice 60-75 4-6 hours Precise control over carboxylation Handling hazardous reagents

Summary of Optimized Conditions

Step Reagents Temperature Yield Reference
Boc Protection Boc2O, Na2CO3 0°C to RT >98%
Aromatic Coupling 4-ethoxyphenylboronic acid, Pd(PPh3)4 80°C 70-85%
Carboxylation n-BuLi, dry ice -78°C 60-75%

Notes on Process Optimization and Industrial Relevance

  • Protection Strategies: The Boc group affords stability during aromatic substitution and carboxylation, but requires subsequent deprotection for final applications.
  • Catalyst Selection: Palladium catalysts with phosphine ligands are preferred for high regioselectivity and yields.
  • Solvent Choice: Polar aprotic solvents such as THF facilitate lithiation and nucleophilic substitutions.
  • Reaction Time & Temperature: Lower temperatures improve selectivity, while elevated temperatures accelerate reactions but may increase side reactions.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl protons) and piperidine ring conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₁₉H₂₇NO₅: 373.19 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies byproducts .
  • X-ray Crystallography : For resolving stereochemistry, though single-crystal growth may require slow evaporation in solvents like ethanol/water .

How should researchers address contradictory spectral data during structural validation?

Advanced Research Question
Contradictions (e.g., unexpected coupling constants in NMR) may arise from:

  • Dynamic Effects : Conformational flexibility of the piperidine ring can alter NMR splitting patterns. Use variable-temperature NMR to probe ring inversion .
  • Impurity Interference : Co-eluting impurities in HPLC can skew integration. Employ orthogonal methods like LC-MS or 2D NMR (COSY, HSQC) .
  • Stereochemical Ambiguity : Compare experimental optical rotation with computational predictions (e.g., DFT calculations) .

What safety protocols are critical when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335 hazard) .
  • Spill Management : Avoid water rinsing; collect solids with absorbent materials and dispose via hazardous waste protocols .
  • Storage : Keep in airtight containers at −20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group .

How can the biological activity of this compound be systematically evaluated?

Advanced Research Question

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against target enzymes (e.g., proteases or kinases) using fluorescence-based assays .
    • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation via scintillation counting .
  • Structure-Activity Relationship (SAR) : Modify the 4-ethoxyphenyl or carboxylic acid groups and compare activity profiles .
  • Toxicity Profiling : Use MTT assays in HEK293 or HepG2 cells to assess IC₅₀ values .

What strategies mitigate racemization during synthesis of chiral intermediates?

Advanced Research Question

  • Low-Temperature Reactions : Perform acylations or couplings at −20°C to slow epimerization .
  • Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to enforce stereochemical control .
  • Enzymatic Resolution : Lipases (e.g., CAL-B) can selectively hydrolyze enantiomers .
    Monitor enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak AD-H .

How can researchers resolve low solubility issues in biological assays?

Advanced Research Question

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design : Convert the carboxylic acid to a methyl ester or amide for improved membrane permeability .
  • Nanoparticle Encapsulation : Load the compound into PEG-PLGA nanoparticles for sustained release .

What computational tools aid in predicting the compound’s physicochemical properties?

Basic Research Question

  • LogP Prediction : Use RDKit or ACD/Labs to estimate partition coefficients (e.g., predicted LogP = 3.2) .
  • pKa Calculation : SPARC or MarvinSuite predicts carboxylic acid pKa (~4.5) .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins .

How should researchers address discrepancies between theoretical and experimental melting points?

Advanced Research Question
Discrepancies may stem from:

  • Polymorphism : Recrystallize from different solvents (e.g., ethyl acetate vs. hexane) to isolate stable polymorphs .
  • Impurity Profile : Purify via preparative HPLC or column chromatography to remove low-melting contaminants .
  • Thermal Decomposition : Use differential scanning calorimetry (DSC) to distinguish melting from decomposition events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tert-Butoxycarbonyl)-3-(4-ethoxyphenyl)-2-piperidinecarboxylic acid
Reactant of Route 2
1-(tert-Butoxycarbonyl)-3-(4-ethoxyphenyl)-2-piperidinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.